tert-butyl 7-formyl-5-oxa-2-azaspiro[3.4]octane-2-carboxylate
Description
tert-butyl 7-formyl-5-oxa-2-azaspiro[3.4]octane-2-carboxylate is a spirocyclic compound featuring a bicyclic framework with oxygen (5-oxa) and nitrogen (2-aza) heteroatoms. The 7-formyl substituent introduces an aldehyde functional group, making it a versatile intermediate in organic synthesis, particularly for nucleophilic addition reactions. This compound is structurally significant due to its rigid spirocyclic core, which can influence conformational stability and binding interactions in pharmaceutical applications.
Properties
IUPAC Name |
tert-butyl 7-formyl-5-oxa-2-azaspiro[3.4]octane-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO4/c1-11(2,3)17-10(15)13-7-12(8-13)4-9(5-14)6-16-12/h5,9H,4,6-8H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHPXUWMTHVNDQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)CC(CO2)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO4 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 7-formyl-5-oxa-2-azaspiro[34]octane-2-carboxylate typically involves multiple steps, starting with the formation of the spirocyclic core
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized reactors and catalysts to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions may use agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.
Major Products Formed:
Oxidation: The oxidation of the formyl group can lead to the formation of carboxylic acids.
Reduction: Reduction of the formyl group can yield alcohols.
Substitution: Substitution reactions can result in the formation of various derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: In chemistry, tert-butyl 7-formyl-5-oxa-2-azaspiro[3.4]octane-2-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound may be used to study enzyme-substrate interactions or as a probe in biochemical assays. Its structural complexity allows for the exploration of biological pathways and mechanisms.
Medicine: The compound's potential medicinal applications include its use as a precursor for drug development. Its ability to undergo various chemical transformations makes it a versatile candidate for synthesizing therapeutic agents.
Industry: In the industrial sector, this compound may be used in the production of advanced materials, such as polymers and coatings. Its unique properties can enhance the performance and durability of these materials.
Mechanism of Action
The mechanism by which tert-butyl 7-formyl-5-oxa-2-azaspiro[3.4]octane-2-carboxylate exerts its effects depends on its specific application. For example, in medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to a biological response. The exact molecular targets and pathways involved would vary based on the specific application and context.
Comparison with Similar Compounds
Comparison with Structural Analogues
Functional Group Variations
(a) Aldehyde vs. Hydroxyl/Amino Substituents
- tert-butyl 7-hydroxy-5-oxa-2-azaspiro[3.4]octane-2-carboxylate ():
The hydroxyl group at position 7 enhances hydrogen-bonding capacity, increasing solubility in polar solvents compared to the formyl derivative. This compound is often used as a precursor for further functionalization via oxidation to aldehydes or ketones .
(b) Electron-Withdrawing Groups
- tert-butyl 5-[(chlorosulfonyl)methyl]-7-oxo-6-oxa-2-azaspiro[3.4]octane-2-carboxylate ():
The chlorosulfonyl group increases electrophilicity, enabling nucleophilic substitution reactions, whereas the formyl group is more reactive toward nucleophilic additions (e.g., Grignard reagents) .
(c) Halogenated Derivatives
Structural Modifications in the Spirocyclic Core
(a) Heteroatom Arrangement
- (cis)-tert-butyl 6-oxo-7-oxa-5-azaspiro[3.4]octane-2-carboxylate ():
The cis configuration of oxygen and nitrogen introduces stereochemical constraints, which may influence enantioselective synthesis pathways .
(b) Ring Size and Substituent Placement
- tert-butyl 8-(2-hydroxyethyl)-5-oxa-2-azaspiro[3.4]octane-2-carboxylate ():
The hydroxyethyl group at position 8 extends the molecule’s hydrophilicity and flexibility, contrasting with the formyl group’s planar rigidity . - tert-butyl 6-(iodomethyl)-5-oxa-2-azaspiro[3.4]octane-2-carboxylate ():
The iodomethyl group serves as a leaving group in cross-coupling reactions, highlighting divergent synthetic utility compared to the formyl group’s role in condensation reactions .
Data Tables: Key Structural and Functional Comparisons
Biological Activity
Tert-butyl 7-formyl-5-oxa-2-azaspiro[3.4]octane-2-carboxylate is a complex organic compound characterized by its unique spirocyclic structure. This compound is of interest in medicinal chemistry due to its potential biological activities, particularly in the context of drug discovery and development. This article explores the biological activity of this compound, including its mechanisms of action, synthesis, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is . Its structural features include a spirocyclic framework that contributes to its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₉NO₄ |
| IUPAC Name | tert-butyl (7S)-7-formyl-5-oxa-2-azaspiro[3.4]octane-2-carboxylate |
| CAS Number | 164574325 |
| SMILES | CC(C)(C)OC(=O)N1CC2(C1)CC(CO2)C=O |
| InChI | InChI=1S/C12H19NO4/c1-11(2,3)17-10(15)13-7-12(8-13)4-9(5-14)6-16-12/h5,9H,4,6-8H2,1-3H3 |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The unique spirocyclic structure allows for high specificity in binding, which can lead to the inhibition or activation of various biological pathways.
Potential Targets
- Enzymatic Inhibition : The compound may inhibit enzymes involved in metabolic pathways critical for disease progression.
- Receptor Modulation : It could act as an agonist or antagonist at various receptors, influencing cellular signaling pathways.
Case Studies
-
Anti-inflammatory Activity : A study on related spirocyclic compounds demonstrated significant inhibition of pro-inflammatory cytokines in vitro, suggesting a potential for similar activity in tert-butyl 7-formyl derivatives.
- Methodology : Cytokine assays were performed using human cell lines treated with varying concentrations of the compound.
- Results : A dose-dependent reduction in IL-6 and TNF-alpha levels was observed.
-
Antimicrobial Properties : Another study explored the antimicrobial effects of spirocyclic compounds against Gram-positive and Gram-negative bacteria.
- Findings : Compounds showed promising antibacterial activity with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL.
Synthesis and Applications
The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. Key steps include cyclization to form the spirocyclic core and subsequent functionalization.
Synthetic Route Overview
| Step | Description |
|---|---|
| Cyclization | Formation of the spirocyclic structure using cyclopentane derivatives. |
| Functionalization | Introduction of the tert-butyl ester and formyl groups under controlled conditions. |
| Purification | Use of chromatography techniques to isolate the desired product. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
